Molecular Weight: A Quantifiable Differentiator from Parent and Diethyl Analogs
The molecular weight of N,N-Diallyl-3-(aminomethyl)-2-pyridinamine is substantially higher than its closest structural analogs. This quantifiable difference directly affects molarity calculations, handling properties, and physical state. Compared to the unsubstituted parent amine, the diallyl substitution adds 80.12 g/mol, and compared to the N,N-diethyl analog, it adds 24.02 g/mol [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 203.28 |
| Comparator Or Baseline | 3-(Aminomethyl)-2-pyridinamine: 123.16; 3-(Aminomethyl)-N,N-diethylpyridin-2-amine: 179.26 |
| Quantified Difference | +80.12 vs. parent; +24.02 vs. diethyl analog |
| Conditions | Calculated from molecular formula; data from vendor and database entries. |
Why This Matters
For procurement and experimental design, this quantifiable difference ensures the correct compound is ordered and used for stoichiometric calculations, avoiding errors from analog substitution.
- [1] Chemsrc. (2024). 3-(Aminomethyl)-N,N-diethylpyridin-2-amine (CAS 953738-54-0). Retrieved July 9, 2024. View Source
